4-[N-(phenoxycarbonyl)3-nitrobenzenesulfonamido]naphthalen-1-yl phenyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[N-(phenoxycarbonyl)3-nitrobenzenesulfonamido]naphthalen-1-yl phenyl carbonate is a complex organic compound with a multifaceted structure This compound is characterized by the presence of various functional groups, including phenyl, nitrophenyl, sulfonyl, phenoxycarbonyl, and naphthyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[N-(phenoxycarbonyl)3-nitrobenzenesulfonamido]naphthalen-1-yl phenyl carbonate typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:
-
Formation of the Phenyl (3-nitrophenyl)sulfonyl Intermediate
Reagents: Phenyl sulfonyl chloride, 3-nitrophenylamine
Conditions: The reaction is carried out in the presence of a base such as triethylamine, under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
-
Coupling with 4-((Phenoxycarbonyl)oxy)naphthalen-1-ylamine
Reagents: The intermediate from step 1, 4-((phenoxycarbonyl)oxy)naphthalen-1-ylamine
Conditions: The reaction is typically performed in an organic solvent such as dichloromethane, with a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[N-(phenoxycarbonyl)3-nitrobenzenesulfonamido]naphthalen-1-yl phenyl carbonate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl and naphthyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-[N-(phenoxycarbonyl)3-nitrobenzenesulfonamido]naphthalen-1-yl phenyl carbonate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-[N-(phenoxycarbonyl)3-nitrobenzenesulfonamido]naphthalen-1-yl phenyl carbonate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the sulfonyl group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
Similar Compounds
- Phenyl (3-nitrophenyl)sulfonyl(4-hydroxyphenyl)carbamate
- Phenyl (3-nitrophenyl)sulfonyl(4-methoxyphenyl)carbamate
- Phenyl (3-nitrophenyl)sulfonyl(4-aminophenyl)carbamate
Uniqueness
4-[N-(phenoxycarbonyl)3-nitrobenzenesulfonamido]naphthalen-1-yl phenyl carbonate is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
[4-[(3-nitrophenyl)sulfonyl-phenoxycarbonylamino]naphthalen-1-yl] phenyl carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N2O9S/c33-29(39-22-11-3-1-4-12-22)31(42(37,38)24-15-9-10-21(20-24)32(35)36)27-18-19-28(26-17-8-7-16-25(26)27)41-30(34)40-23-13-5-2-6-14-23/h1-20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RINXITHHPDIRAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)N(C2=CC=C(C3=CC=CC=C32)OC(=O)OC4=CC=CC=C4)S(=O)(=O)C5=CC=CC(=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N2O9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.